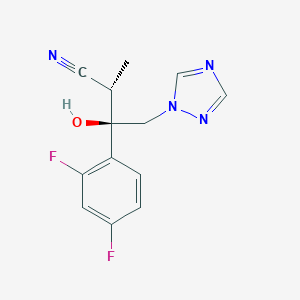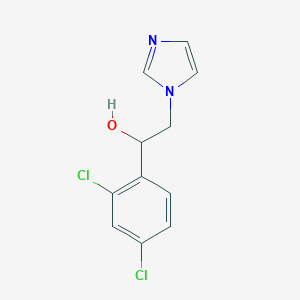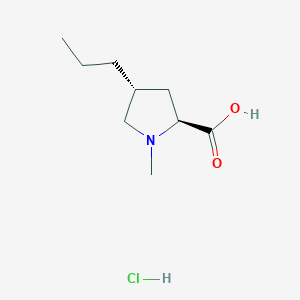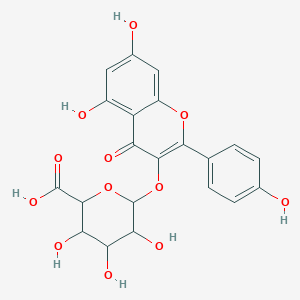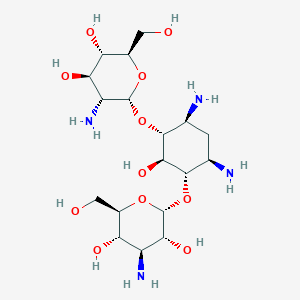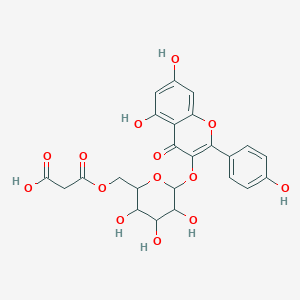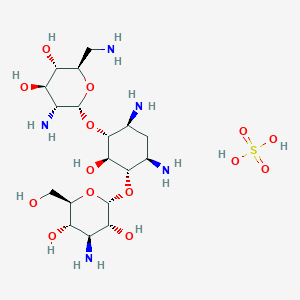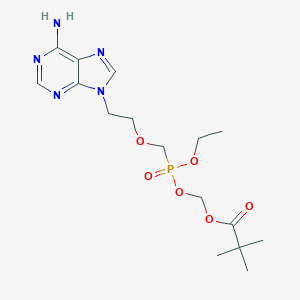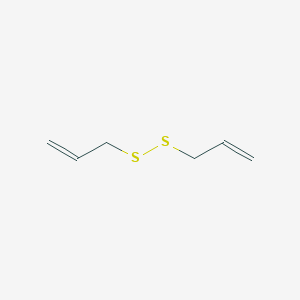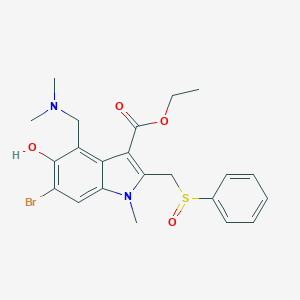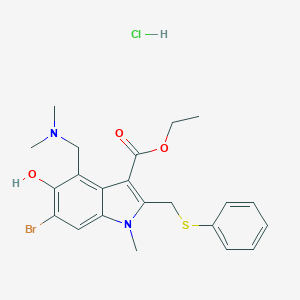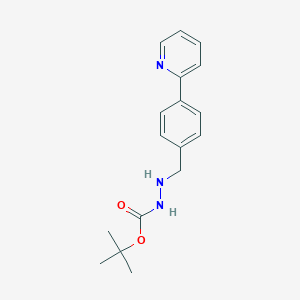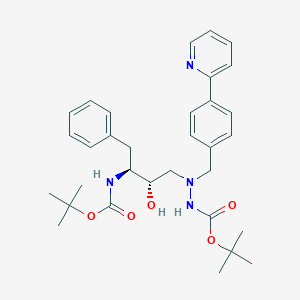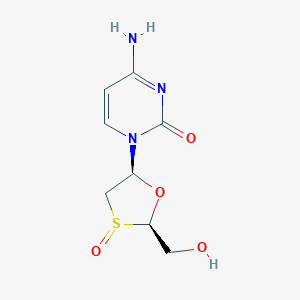
Lamivudine sulfoxide, (3RS)-
Descripción general
Descripción
Lamivudine, also known as 3TC, is a nucleoside analogue reverse transcriptase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection . It is also used for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . Lamivudine is an L-enantiomeric analog of cytosine . The molecular formula of Lamivudine sulfoxide, (3RS)- is C8H11N3O4S .
Synthesis Analysis
The synthesis of Lamivudine involves the use of L-menthyl glyoxylate as a precursor . The key intermediate (5-acetoxy oxathiolane) is prepared by an integrated two-step continuous flow process from L-menthyl glyoxalate hydrate in a single solvent, with an overall conversion of 95% . The synthesis is carried out in two ways: a) from the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration; and b) starting from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .Molecular Structure Analysis
The molecular structure of Lamivudine sulfoxide, (3RS)- is characterized by a sulfur atom replacing the 3’ carbon of the pentose ring . The stereochemistry of the compound is absolute . The molecular weight is 245.26 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lamivudine include esterification, ozonolysis, and hydration . The ozonolysis of dimenthyl maleate was transposed to continuous flow conditions resulting in conversion and selectivity above 99% .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Lamivudine undergoes phosphorylation to form its active metabolite, lamivudine 5′-triphosphate, which inhibits HIV-1 and HBV replication. Its pharmacokinetics are similar in HIV-1, HBV infection, and healthy individuals. After oral administration, it's rapidly absorbed, with a bioavailability of approximately 82% in adults and 68% in children. About 5% of lamivudine is metabolised to the trans-sulphoxide metabolite, which is pharmacologically inactive. In patients with renal impairment, the amount of this metabolite increases due to decreased elimination of lamivudine (Johnson et al., 1999).
Environmental Impact
A study on the fate of antiviral drugs, including lamivudine, in biological wastewater treatment showed the main biotransformation reaction was the oxidation of thioether moieties to sulfoxides. Lamivudine and its transformation products (TPs) were detected in municipal wastewater treatment plants, rivers, streams, and finished drinking water, indicating its environmental persistence and the significance of its TPs (Funke et al., 2016).
Antiviral Therapy
Lamivudine, an L-nucleoside, is a cornerstone of antiretroviral therapy due to its efficacy, dosing convenience, and safety profile. Its lower incidence of side effects compared to D-nucleoside analogs is attributed to its sulfur content and stereochemistry. Its importance in treating HIV and HBV is emphasized, given the global prevalence of these diseases (Vasconcelos et al., 2008).
Analytical Methods
A GC–MS method was developed for determining genotoxic alkyl methane sulfonates in lamivudine, showcasing advanced analytical techniques for quality control and safety assessment of pharmaceutical products containing lamivudine (Raman et al., 2012).
Therapeutic Applications
Studies demonstrate lamivudine's effectiveness in chronic hepatitis B treatment, emphasizing its role in reducing hepatitis B virus DNA in patients. Its effectiveness in suppressing HBV DNA highlights its therapeutic significance in hepatitis treatment (Lai et al., 1997).
Safety And Hazards
Lamivudine can cause severe or life-threatening effects on your liver or pancreas . It is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is advised to avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Direcciones Futuras
Lamivudine has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy . It has also been proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .
Propiedades
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-AOAOFLDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine sulfoxide, (3RS)- | |
CAS RN |
1235712-40-9 | |
| Record name | Lamivudine sulfoxide, (3RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235712409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAMIVUDINE SULFOXIDE, (3RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0EH965X85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



